molecular formula C8H14F2N2O B8149836 (2S)-2-amino-1-(3,3-difluoropyrrolidin-1-yl)butan-1-one

(2S)-2-amino-1-(3,3-difluoropyrrolidin-1-yl)butan-1-one

Cat. No.: B8149836
M. Wt: 192.21 g/mol
InChI Key: KBMFKKVDTHAJIZ-LURJTMIESA-N
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Description

(2S)-2-amino-1-(3,3-difluoropyrrolidin-1-yl)butan-1-one: is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-1-(3,3-difluoropyrrolidin-1-yl)butan-1-one typically involves the following steps:

    Formation of the Pyrrolidine Ring: The difluoropyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a difluorinated amine and a carbonyl compound.

    Introduction of the Amino Group: The amino group is introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated intermediate.

    Formation of the Butanone Moiety: The butanone moiety is incorporated through a series of reactions, including aldol condensation and subsequent reduction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as crystallization, distillation, and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-1-(3,3-difluoropyrrolidin-1-yl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can modify the amino group or the difluoropyrrolidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxo Derivatives: From oxidation reactions.

    Alcohols: From reduction reactions.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

(2S)-2-amino-1-(3,3-difluoropyrrolidin-1-yl)butan-1-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: The compound is used in studies investigating its effects on cellular processes and molecular pathways.

    Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of (2S)-2-amino-1-(3,3-difluoropyrrolidin-1-yl)butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Receptors: Modulating receptor activity and influencing signal transduction pathways.

    Inhibiting Enzymes: Affecting enzyme activity and altering metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-1-(3,3-difluoropyrrolidin-1-yl)propan-1-one: Similar structure but with a propanone moiety instead of butanone.

    (2S)-2-amino-1-(3,3-difluoropyrrolidin-1-yl)pentan-1-one: Similar structure but with a pentanone moiety instead of butanone.

Uniqueness

(2S)-2-amino-1-(3,3-difluoropyrrolidin-1-yl)butan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluoropyrrolidine ring and butanone moiety make it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(2S)-2-amino-1-(3,3-difluoropyrrolidin-1-yl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F2N2O/c1-2-6(11)7(13)12-4-3-8(9,10)5-12/h6H,2-5,11H2,1H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBMFKKVDTHAJIZ-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCC(C1)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)N1CCC(C1)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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